molecular formula C20H21N3O2S2 B12139853 (5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12139853
M. Wt: 399.5 g/mol
InChI Key: OYSFKYLDMGCQMO-QGOAFFKASA-N
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Description

The compound (5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) family, a heterocyclic scaffold renowned for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Key structural features include:

  • Rhodanine core: A five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and a thiocarbonyl group at position 2.
  • Substituents: A furan-2-ylmethylidene group at position 5 in the E configuration, introducing a planar, heteroaromatic moiety.

The E stereochemistry of the exocyclic double bond is critical for spatial orientation and biological activity, as seen in related rhodanine derivatives .

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H21N3O2S2/c1-15-4-2-5-16(12-15)22-9-7-21(8-10-22)14-23-19(24)18(27-20(23)26)13-17-6-3-11-25-17/h2-6,11-13H,7-10,14H2,1H3/b18-13+

InChI Key

OYSFKYLDMGCQMO-QGOAFFKASA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=CO4)/SC3=S

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CO4)SC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the furan and piperazine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the furan ring or the thiazolidinone core.

    Reduction: Typically targets the thiazolidinone core, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated compounds or organometallic reagents in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce thiazolidinone alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, (5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities.

Medicine

The compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences electronic properties and bioactivity. Comparisons include:

Compound Name Position 5 Substituent Key Features Reference
Target Compound (E)-Furan-2-ylmethylidene Heteroaromatic furan enhances π-π stacking; lacks electron-withdrawing groups. N/A
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-... (Z)-2-Methylbenzylidene Benzylidene with methyl group; Z configuration reduces planarity.
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-... (Z)-2-Hydroxybenzylidene Hydroxy group enables H-bonding; Z stereochemistry affects packing.
(5E)-5-[[5-(3-Nitrophenyl)furan-2-yl]... (E)-5-(3-Nitrophenyl)furyl Nitro group introduces electron-withdrawing effects; enhances reactivity.

Key Observations :

  • Furan-based substituents (as in the target compound) offer distinct electronic profiles compared to benzylidene analogs. The absence of nitro or hydroxy groups may reduce polarity but improve metabolic stability .
  • E vs. Z configurations alter molecular planarity, impacting crystal packing and intermolecular interactions .

Piperazine/Piperidine Derivatives at Position 3

The 3-substituent modulates solubility and receptor affinity. Notable analogs include:

Compound Name Position 3 Substituent Key Features Reference
Target Compound 4-(3-Methylphenyl)piperazin-1-ylmethyl Meta-methyl on phenyl enhances lipophilicity; piperazine offers flexibility. N/A
5-Hetarylmethylidene-2-(piperidin-1-yl)... Piperidin-1-yl Piperidine lacks a phenyl group; reduced aromatic interactions.
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-... 4-(4-Methylphenyl)piperazin-1-yl Para-methyl on phenyl alters steric and electronic effects.
3-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl} 4-(2-Fluorophenyl)piperazin-1-ylmethyl Fluorine introduces electronegativity; impacts binding to amine receptors.

Key Observations :

  • The 3-methylphenyl group in the target compound balances lipophilicity and steric bulk compared to para-substituted or fluorinated analogs .

Stereochemical and Crystallographic Considerations

The E configuration of the target compound contrasts with Z isomers in analogs:

Compound Name C5=C Configuration Dihedral Angles (Rhoda. Ring vs. Substituent) Intermolecular Interactions Reference
Target Compound E Likely planar (based on analogs) Predicted C–H⋯π and H-bonding N/A
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-... Z 79.26° (Rhoda. vs. benzylidene) Dimers via H-bonding (R₂² motifs)
(5Z)-5-(Azulen-1-ylmethylene)-... Z Non-planar Enhanced π-stacking due to azulene

Key Observations :

  • E isomers typically exhibit greater planarity, favoring solid-state π-π stacking and improved crystallinity .
  • Z isomers, such as in (5Z)-5-(2-hydroxybenzylidene) derivatives, form dimers via H-bonding, influencing solubility and bioavailability .

Key Observations :

  • Piperazine incorporation (as in the target compound) requires prolonged reflux in THF, contrasting with simpler benzylidene syntheses .
  • Nitro-substituted analogs necessitate additional steps for functionalization, complicating scalability .

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